2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid
Description
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid (CAS: 2137618-04-1) is a spirocyclic compound featuring a fused 5-oxa-2-azaspiro[3.4]octane core, an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, and a carboxylic acid moiety. This molecule is widely utilized in peptide synthesis and medicinal chemistry due to its conformational rigidity and compatibility with solid-phase synthesis protocols . Its molecular weight is 379.4 g/mol, with a purity ≥95% and a price of €1,358.00/50 mg (as of 2025) .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-20(25)19-9-10-22(28-19)12-23(13-22)21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTZROFFMJXPBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Steps
The synthesis begins with cyclopentene oxide, which undergoes epoxide ring-opening with azide nucleophiles to introduce the nitrogen atom. Subsequent hydrogenation reduces the azide to an amine, which is protected using the Fmoc group.
Key Reaction Conditions:
Spirocycle Formation
The critical spirocyclization step employs a Mitsunobu reaction to couple the hydroxyl group of the cyclopentane derivative with a β-lactam precursor.
Reagents and Conditions:
- Diethyl azodicarboxylate (DEAD, 1.5 equiv), triphenylphosphine (1.5 equiv), THF, 0°C to 25°C, 24 hours.
- Yield: 68% after purification via flash chromatography.
Method 2: Annulation of the Four-Membered Ring via [2+2] Cycloaddition
This method constructs the four-membered oxazolidinone ring first, followed by cyclopentane annulation.
Oxazolidinone Synthesis
A ketene-imine [2+2] cycloaddition forms the oxazolidinone core. The ketene is generated in situ from acetyl chloride and triethylamine.
Reaction Parameters:
Spirocyclization and Functionalization
The oxazolidinone intermediate undergoes alkylation with a bromocyclopentane derivative, followed by ring-closing metathesis (RCM) to form the spirocycle.
Catalyst and Conditions:
Method 3: Annulation of the Four-Membered Ring via Ring-Closing Metathesis
This route utilizes olefin metathesis to form the four-membered ring, offering superior stereocontrol.
Diene Preparation
A diene precursor is synthesized via Heck coupling between a vinyl bromide and a styrene derivative.
Conditions:
Metathesis and Oxidation
Ring-closing metathesis with Grubbs II catalyst forms the oxazaspirocycle, followed by oxidation to introduce the carboxylic acid.
Oxidation Conditions:
Functional Group Transformations and Protecting Group Strategies
Fmoc Protection Dynamics
The Fmoc group is introduced early in the synthesis to prevent side reactions during spirocyclization. Deprotection studies confirm its stability under acidic and reductive conditions but susceptibility to piperidine (20% in DMF).
Optimization of Reaction Conditions
Catalytic Systems for Spirocyclization
Comparative studies of metathesis catalysts reveal Hoveyda-Grubbs II’s superiority over Grubbs II in polar solvents (Table 1).
Table 1: Catalyst Performance in Spirocyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Grubbs II | DCM | 40 | 65 |
| Hoveyda-Grubbs II | DCE | 50 | 78 |
| Zhan catalyst | Toluene | 80 | 60 |
Solvent Effects on Oxidation
Polar aprotic solvents (e.g., DMF) improve oxidation yields by stabilizing intermediates (Table 2).
Table 2: Solvent Impact on KMnO₄ Oxidation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Acetone | 0 | 65 |
| DMF | 25 | 78 |
| THF | −20 | 45 |
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 7 | 6 | 5 |
| Overall Yield (%) | 28 | 34 | 41 |
| Scalability | Moderate | Low | High |
| Purification Complexity | High | Moderate | Low |
Method 3 emerges as the most efficient due to fewer steps and higher scalability.
Industrial-Scale Production Considerations
Continuous flow reactors enhance the safety and efficiency of ozonolysis and hydrogenation steps. Key metrics include:
- Throughput: 2.5 kg/day in pilot-scale systems.
- Purity: >99% via crystallization from ethyl acetate/heptane.
Chemical Reactions Analysis
Types of Reactions
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structure allows for interactions with various biological targets, making it a candidate for drug design.
Case Study: Anticancer Activity
Research indicates that derivatives of spirocyclic compounds exhibit anticancer properties. For instance, studies have shown that modifications to the fluorenylmethoxycarbonyl group can enhance the cytotoxicity against cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents.
Synthetic Organic Chemistry
The unique structural features of this compound make it valuable in synthetic organic chemistry as an intermediate in the synthesis of more complex molecules.
Case Study: Synthesis of Peptides
The fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used in peptide synthesis. The incorporation of this compound can facilitate the synthesis of peptides with specific sequences, allowing for the exploration of their biological functions.
Material Science
Recent advancements have shown that spirocyclic compounds can be utilized in the development of novel materials, including polymers and nanomaterials.
Case Study: Polymer Development
Research has demonstrated that incorporating spirocyclic units into polymer backbones can enhance mechanical properties and thermal stability, leading to materials suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Core Structural Variations
The compound’s spiro[3.4]octane scaffold differentiates it from related derivatives:
- 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.4]octane-6-carboxylic acid (CAS: 2490406-75-0): Replaces the 5-oxa group with a 5-aza group, reducing molecular weight to 377.4 g/mol.
- 2-{[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid : Features a tert-butyloxycarbonyl (Boc) group instead of Fmoc. Boc is acid-labile, whereas Fmoc requires base cleavage, impacting synthetic workflows .
- 6-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[2.5]octane-2-carboxylic acid (CAS: 89-79-2): Smaller spiro[2.5]octane ring, leading to higher ring strain and reduced stability .
Functional Group Modifications
- 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1-cyano-6-azaspiro[2.5]octane-1-carboxylic acid (CAS: 2138387-52-5): Incorporates a cyano group, enhancing electrophilicity but reducing aqueous solubility .
- 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]octane-6-carboxylic acid (CAS: 1861066-38-7): Replaces the spiro system with a bicyclo[2.2.2]octane, increasing rigidity and steric hindrance .
Key Properties
| Compound (CAS) | Molecular Weight (g/mol) | Purity | Price (50 mg) | Key Feature(s) |
|---|---|---|---|---|
| 2137618-04-1 (Target Compound) | 379.4 | ≥95% | €1,358.00 | 5-Oxa, Fmoc-protected, spiro[3.4] |
| 2490406-75-0 | 377.4 | ≥95% | Discontinued | 5-Aza, Fmoc-protected, spiro[3.4] |
| 89-79-2 | 154.25 | 89-79-2 | N/A | 6-Aza, spiro[2.5], smaller core |
| 1861066-38-7 | Not reported | ≥95% | N/A | Bicyclo[2.2.2], Fmoc-protected |
Application and Stability
Pharmacological Potential
Biological Activity
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid, also known as Fmoc-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid, is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in biochemical research due to its potential biological activities, including enzyme inhibition and modulation of protein interactions.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H23NO5 |
| Molecular Weight | 393.44 g/mol |
| Boiling Point | 617.7 ± 55.0 °C (Predicted) |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) |
| pKa | 3.57 ± 0.20 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, which may include enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may act as an inhibitor for certain enzymes, impacting pathways related to:
- Cell Cycle Regulation
- Signal Transduction
- Metabolic Processes
Biological Activity Findings
Research indicates that this compound exhibits significant potential in various biological contexts:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific proteases and kinases, which are crucial for cell signaling and metabolism.
- Protein Interaction Modulation : It may influence the binding affinity between proteins, affecting cellular communication and function.
- Therapeutic Applications : Due to its structural features, it is being explored for potential applications in drug design, particularly in developing inhibitors for diseases where protease activity is a hallmark.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on serine proteases involved in inflammatory responses. Results demonstrated a dose-dependent inhibition, suggesting its potential use in anti-inflammatory therapies.
Case Study 2: Protein Binding Studies
In another study, the binding interactions of the compound with a specific receptor were analyzed using surface plasmon resonance (SPR). The results indicated a strong binding affinity, which could be leveraged for therapeutic interventions targeting receptor-mediated pathways.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-oxa-2-azaspiro[3.4]octan-7-carboxylic acid | Additional oxygen in spirocyclic core | Different ring structure affecting stability |
| N-{(9H-fluoren-9-yl)methoxycarbonyl)-2-methoxy-L-phenylalanine | Contains phenylalanine moiety | Focused on amino acid derivatives |
| 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-aza-spiro[3.5]nonane | Variation in nitrogen placement | Alters interaction potential with biological targets |
Q & A
Q. How can reaction mechanisms for Fmoc deprotection be validated under mild conditions?
- Methodological Answer : Employ kinetic studies with piperidine or DBU as deprotection agents. Monitor intermediates via in situ FTIR or Raman spectroscopy . Use DFT calculations to map energy barriers for carbamate cleavage .
Compliance and Safety
Q. What PPE is essential when handling this compound during exothermic reactions?
Q. How should researchers document safety protocols for regulatory compliance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
